molecular formula C11H15NO4 B12462445 3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12462445
M. Wt: 225.24 g/mol
InChI Key: FYBQBBRFSRWEPV-UHFFFAOYSA-N
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Description

3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]hept-5-ene core, which is known for its rigidity and stability, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form a norbornene derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of polymers and materials with specific mechanical properties.

Mechanism of Action

The mechanism by which 3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing various biochemical pathways. This can result in the modulation of enzyme activity or receptor signaling, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

Uniqueness

Compared to similar compounds, 3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the propan-2-ylcarbamoyl group and the oxabicyclic ring enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-(propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C11H15NO4/c1-5(2)12-10(13)8-6-3-4-7(16-6)9(8)11(14)15/h3-9H,1-2H3,(H,12,13)(H,14,15)

InChI Key

FYBQBBRFSRWEPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

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